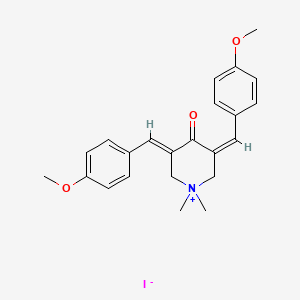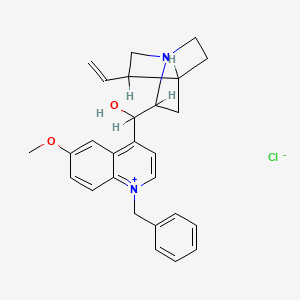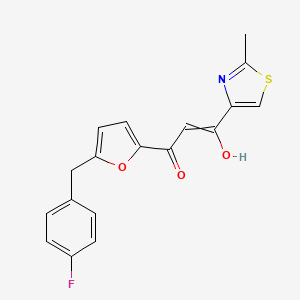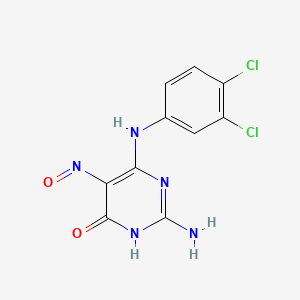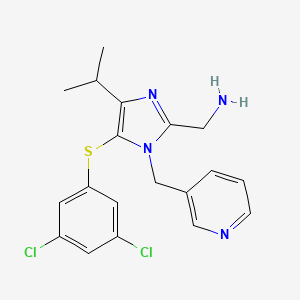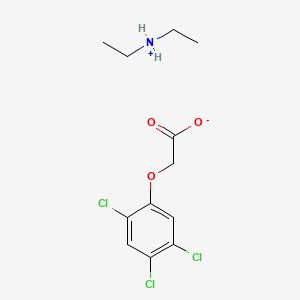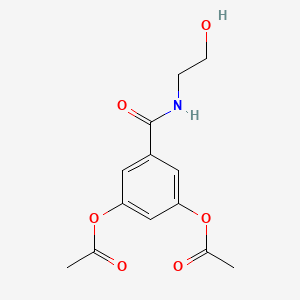
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate is a chemical compound with a complex structure that includes a phenylene ring substituted with carbamoyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate typically involves the reaction of m-phenylenediamine with 2-hydroxyethyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)carbamoyl derivatives: Compounds with similar structures but different substituents on the phenylene ring.
Phenylene diacetate derivatives: Compounds with variations in the carbamoyl group or other functional groups attached to the phenylene ring.
Uniqueness
5-(N-(2-Hydroxyethyl)carbamoyl)-m-phenylene diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83803-73-0 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
[3-acetyloxy-5-(2-hydroxyethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C13H15NO6/c1-8(16)19-11-5-10(13(18)14-3-4-15)6-12(7-11)20-9(2)17/h5-7,15H,3-4H2,1-2H3,(H,14,18) |
InChI Key |
GPOMCIDSRXOBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NCCO)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


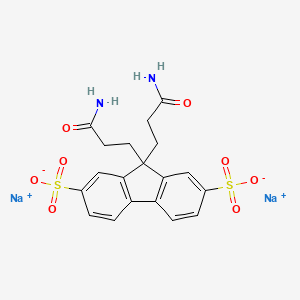
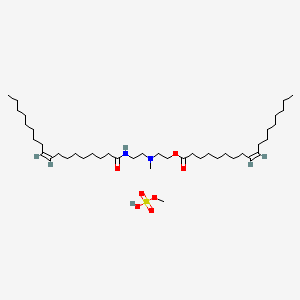
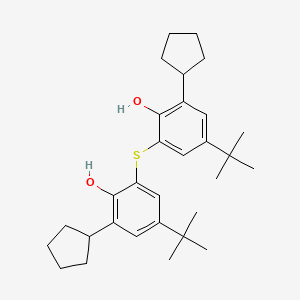
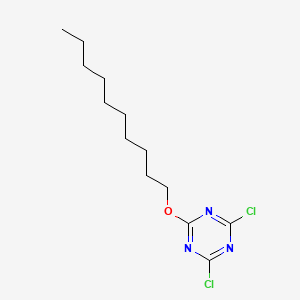
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)
